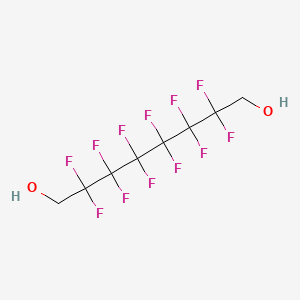

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

Overview

Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol: is a fluorinated organic compound with the molecular formula C8H6F12O2. It is characterized by the presence of twelve fluorine atoms, which impart unique properties such as low surface tension and high thermal stability. This compound is commonly used in the preparation of lubricants, surfactants, and as a dispersing agent in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol typically involves the reaction of octane-1,8-diol with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with fluorine atoms .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert the diol into fluorinated alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and acetic anhydride facilitate substitution reactions

Major Products: The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties make it valuable in the development of materials with low surface energy and high chemical resistance .

Biology and Medicine: In biological research, this compound is used in the preparation of fluorinated compounds that can serve as probes or imaging agents. Its high fluorine content enhances the visibility of these compounds in nuclear magnetic resonance (NMR) and other imaging techniques .

Industry: Industrially, this compound is employed in the formulation of lubricants and surface coatings. Its low surface tension and thermal stability make it ideal for applications requiring durable and non-reactive surfaces .

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is primarily attributed to its fluorinated structure. The presence of multiple fluorine atoms creates a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. This electronegativity enhances the compound’s ability to form stable complexes and resist degradation under harsh conditions .

Comparison with Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol: This compound has a similar fluorinated structure but differs in the position and number of hydroxyl groups.

1,2-Epoxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Heptadecafluoroundecane: This compound contains an epoxy group and a longer fluorinated carbon chain.

Uniqueness: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is unique due to its specific arrangement of fluorine atoms and hydroxyl groups, which confer distinct properties such as low surface tension and high thermal stability. These properties make it particularly useful in applications requiring durable and non-reactive materials .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctane-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F12O2/c9-3(10,1-21)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2-22/h21-22H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJPYETUABEQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396867 | |

| Record name | 1H,1H,8H,8H-Perfluorooctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90177-96-1 | |

| Record name | 1H,1H,8H,8H-Perfluorooctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,8H,8H-Perfluorooctane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1H,1H,8H,8H-perfluorooctane-1,8-diol (FC8-diol) behave at the air/water interface?

A: FC8-diol exhibits interesting behavior at the air/water interface. At low concentrations, it forms a parallel condensed monolayer where the molecules lie flat on the surface. [] As the concentration increases, a phase transition occurs, leading to the spontaneous formation of multilayers. [] This multilayer formation is attributed to the attractive surface forces present at the air/FC/water interface. []

Q2: Does the chain length of fluoroalkane-α,ω-diols affect their mixing behavior at the air/water interface?

A: Yes, the chain length significantly influences the miscibility of fluoroalkane-α,ω-diols. Studies comparing FC8-diol and 1H,1H,6H,6H-perfluorohexane-1,6-diol (FC6-diol) to longer chain diols like 1H,1H,2H,2H-perfluorodecanol (FC₁₀OH) and 1H,1H,2H,2H-perfluorododecanol (FC₁₂OH) reveal differences. [] While FC8-diol and FC6-diol show ideal mixing in a condensed monolayer, longer chain diols exhibit less miscibility. [] This difference arises from the stronger dispersion interactions between molecules with similar chain lengths, which are more pronounced in perpendicularly oriented films (as seen with the longer chain diols). []

Q3: What are the potential applications of FC8-diol in material science?

A: FC8-diol's unique properties make it valuable for developing advanced materials. For example, it can enhance the performance of sol-gel silica antireflective coatings used in high-powered laser systems. [] When incorporated into these coatings, FC8-diol promotes cross-linking between silica particles, leading to controllable porosity and adjustable refractive indices. [] Furthermore, its presence improves the coating's resistance to volatile organics and moisture, crucial for maintaining performance in demanding environments. []

Q4: Has FC8-diol demonstrated any estrogenic activity in biological systems?

A: Yes, in vivo studies using fathead minnows (Pimephales promelas) have confirmed the estrogenic activity of FC8-diol. [] Exposure to FC8-diol led to increased expression of genes related to estrogenic responses, such as vitellogenin and estrogen receptor alpha. [] This finding supports earlier in vitro screening results that identified FC8-diol as a potential estrogen receptor agonist. [] Interestingly, while FC8-diol did not induce significant changes in uterine weight in a rat uterotrophic assay, it did affect the expression of genes within the rat uterus, suggesting potential endocrine-disrupting effects warranting further investigation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1309175.png)

![Ethyl 2-[2-[2-(2,4-dichlorophenyl)ethenyl]benzimidazol-1-yl]acetate](/img/structure/B1309196.png)

![3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1309198.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1309209.png)

![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)

![3-Phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one](/img/structure/B1309220.png)

![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)